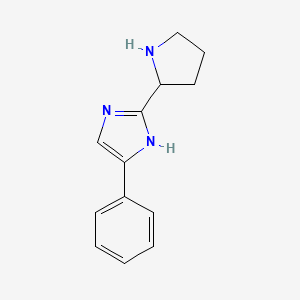

5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15N3 |

|---|---|

Molecular Weight |

213.28 g/mol |

IUPAC Name |

5-phenyl-2-pyrrolidin-2-yl-1H-imidazole |

InChI |

InChI=1S/C13H15N3/c1-2-5-10(6-3-1)12-9-15-13(16-12)11-7-4-8-14-11/h1-3,5-6,9,11,14H,4,7-8H2,(H,15,16) |

InChI Key |

VDUOVBVLPCYKNE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=NC=C(N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Phenyl 2 Pyrrolidin 2 Yl 1h Imidazole and Its Analogues

Established Synthetic Routes to Imidazole-Pyrrolidine Hybrid Systems

Traditional synthetic strategies for creating imidazole-pyrrolidine hybrids often involve the stepwise construction of each heterocyclic ring, leveraging well-documented chemical transformations. These methods provide a reliable foundation for accessing the target scaffold.

Multi-component reactions (MCRs) are highly efficient for constructing polysubstituted imidazole (B134444) rings in a single step, offering advantages in terms of atom economy and reduced reaction times. bohrium.com The most common approach is a variation of the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source. wikipedia.orgderpharmachemica.com

To synthesize a 2,5-disubstituted imidazole core relevant to the target compound, the reaction would typically involve:

A 1,2-dicarbonyl compound (e.g., Benzil to yield a 4,5-diphenyl substituted imidazole, or a monoketone precursor that can be oxidized in situ).

An aldehyde, which determines the substituent at the C2 position. For the synthesis of 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole, the key aldehyde would be pyrrolidine-2-carbaldehyde .

An ammonia source, typically ammonium acetate (B1210297) , which provides the two nitrogen atoms of the imidazole ring.

The general mechanism involves the initial condensation of the dicarbonyl with ammonia to form a diimine intermediate, which then reacts with the aldehyde. wikipedia.org Various catalysts, such as the inexpensive and non-toxic p-toluenesulfonic acid (PTSA), have been shown to facilitate this condensation under mild conditions, leading to good yields of tri- and tetrasubstituted imidazoles. isca.me

A plausible three-component reaction for a related structure is outlined below:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| Benzil | Pyrrolidine-2-carbaldehyde | Ammonium Acetate | p-TSA | 2-(pyrrolidin-2-yl)-4,5-diphenyl-1H-imidazole |

| Phenylglyoxal | Pyrrolidine-2-carbaldehyde | Ammonium Acetate | Acid catalyst | This compound |

This interactive table outlines reactants for a typical multi-component synthesis of an imidazole-pyrrolidine hybrid.

The pyrrolidine (B122466) ring is a common structural motif in many natural products and pharmaceuticals. nih.gov Synthetic strategies can be broadly categorized into two main approaches: functionalization of a pre-existing pyrrolidine ring or de novo synthesis through cyclization of acyclic precursors. mdpi.comnih.gov

A prevalent method for accessing 2-substituted pyrrolidines is to start with proline, a readily available and chiral amino acid. mdpi.com For instance, the required pyrrolidine-2-carbaldehyde can be synthesized from L-proline or D-proline, allowing for the introduction of a chiral center. Another powerful technique is the 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile (typically an alkene), which constructs the five-membered ring with a high degree of control over its substitution pattern. nih.govacs.org Azomethine ylides can be generated in situ from the condensation of an α-amino acid with an aldehyde. acs.org

Given that the C2 position of the pyrrolidin-2-yl moiety is a stereocenter, achieving stereoselectivity is a critical aspect of the synthesis. The stereoselective construction of chiral pyrrolidine rings is a well-researched area. acs.orgunibo.it

Key approaches include:

Use of Chiral Pool Starting Materials : Utilizing enantiomerically pure starting materials like L-proline or D-proline ensures that the chirality is carried through to the final product. mdpi.com

Asymmetric 1,3-Dipolar Cycloaddition : This method can generate up to four stereogenic centers simultaneously. acs.org The use of a chiral auxiliary on the azomethine ylide precursor or a chiral catalyst can induce high diastereoselectivity and enantioselectivity. acs.org For example, the reaction between azomethine ylides and N-tert-butanesulfinylazadienes using a silver carbonate catalyst has been shown to produce densely substituted pyrrolidines with excellent control over the absolute configuration. acs.org

Memory of Chirality (MOC) : This phenomenon has been applied to the intramolecular alkylation of α-amino acid derivatives. A transient enolate intermediate can "remember" the initial chirality, leading to the formation of a stereochemically enriched pyrrolidine ring in a single step. acs.org

| Method | Key Feature | Stereochemical Outcome | Reference |

| Chiral Pool Synthesis | Starts with enantiopure proline. | High enantiopurity dependent on starting material. | mdpi.com |

| Asymmetric 1,3-Dipolar Cycloaddition | In situ generation of chiral azomethine ylides. | High diastereoselectivity and enantioselectivity. | acs.org |

| Memory of Chirality | Intramolecular SN2' reaction of α-amino ester enolates. | Excellent preservation of chirality. | acs.org |

This interactive table summarizes key stereoselective approaches for synthesizing chiral pyrrolidine centers.

Innovations in Synthesis of Imidazole-Pyrrolidine Derivatives

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and rapid methods for constructing heterocyclic compounds. These innovations are directly applicable to the synthesis of complex molecules like this compound.

The principles of green chemistry aim to reduce waste and the use of hazardous substances. jipbs.comresearchgate.net In the context of imidazole synthesis, this has led to the development of reactions that proceed under solvent-free conditions or in environmentally benign solvents like water or ethanol. wjbphs.comresearchgate.net

A notable trend is the use of natural, biodegradable, and inexpensive catalysts. For instance, lemon juice, which is acidic due to its citric acid content, has been successfully employed as a bio-catalyst for the three-component synthesis of 2,4,5-triaryl-1H-imidazole derivatives, offering good yields and a simple work-up procedure. jipbs.comresearchgate.net Other catalysts such as p-toluenesulfonic acid (PTSA) and zinc acetate are also favored for being mild, inexpensive, and effective in promoting multicomponent reactions. isca.meresearchgate.net The use of transition metal catalysts, such as copper and ruthenium, has also been explored for promoting C-H activation and cyclization reactions to form imidazole systems and their fused analogues. beilstein-journals.org

| Catalyst | Reaction Type | Advantages | Reference |

| Lemon Juice | Multi-component condensation | Bio-catalyst, inexpensive, non-toxic, good yields. | jipbs.comresearchgate.net |

| p-Toluenesulfonic Acid (PTSA) | Multi-component condensation | Mild, inexpensive, non-toxic, high yield. | isca.me |

| Zinc Acetate (Zn(OAc)₂) | Multi-component condensation | Eco-friendly, solvent-free conditions, moderate to excellent yields. | researchgate.net |

| Copper (Cu) / Palladium (Pd) | Cyclization / Cross-coupling | Efficient C-C and C-N bond formation. | beilstein-journals.orgnih.gov |

This interactive table compares various catalysts used in green synthetic approaches for imidazole derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ingentaconnect.com By using microwave energy as a heating source, reaction times can be dramatically reduced from hours to minutes, often with an improvement in product yields and purity. orientjchem.org

This technique is particularly effective for multi-component reactions used in imidazole synthesis. The internal heating caused by the interaction of microwaves with polar molecules in the reaction mixture leads to a rapid increase in temperature, allowing the activation energy barrier to be overcome much more quickly than with conventional heating. orientjchem.org For example, the synthesis of aryl imidazoles via a one-pot multicomponent reaction under solvent-free microwave irradiation has been shown to be significantly more efficient than conventional methods, highlighting its potential for the rapid synthesis of compound libraries.

| Method | Reaction Time | Yield | Conditions | Reference |

| Conventional Heating | 8-10 hours | ~60-70% | Reflux in solvent | |

| Microwave Irradiation | 12-16 minutes | >85% | Solvent-free, silica (B1680970) gel support |

This interactive table provides a comparison between conventional and microwave-assisted synthesis for a typical imidazole formation.

Spectroscopic and Crystallographic Characterization Techniques Employed in the Synthesis of this compound Analogues

The definitive confirmation of the chemical structure of newly synthesized compounds, such as this compound and its analogues, is a critical step in synthetic organic chemistry. Researchers employ a combination of sophisticated spectroscopic and crystallographic techniques to unambiguously elucidate the molecular architecture, connectivity, and stereochemistry of these molecules. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. spast.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution and, increasingly, in the solid state. mdpi.com Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to characterize imidazole-pyrrolidine derivatives.

¹H NMR Spectroscopy: This technique provides detailed information about the number, environment, and connectivity of protons in a molecule. In a typical ¹H NMR spectrum of a this compound analogue, distinct signals corresponding to the protons of the phenyl, imidazole, and pyrrolidine rings are observed. researchgate.net Aromatic protons of the phenyl group typically appear as multiplets in the downfield region (δ 7.0-8.5 ppm). mdpi.com The proton on the imidazole ring (at C4) and the N-H proton also resonate in this region, with the N-H proton often appearing as a broad singlet that can be confirmed by D₂O exchange. researchgate.net The protons of the pyrrolidine ring are found in the more upfield, aliphatic region of the spectrum (δ 1.5-4.5 ppm), with their specific chemical shifts and coupling patterns revealing their relative positions and stereochemistry.

A known challenge in the characterization of imidazole derivatives is the phenomenon of tautomerization, where the N-H proton can reside on either of the two nitrogen atoms. mdpi.com This rapid exchange can lead to broadened signals or an average spectrum, complicating precise structural assignment in solution. mdpi.com

Interactive Data Table: Example ¹H NMR Spectral Data for a Hypothetical Analogue

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Imidazole N-H | 12.15 | br s | - |

| Phenyl-H (aromatic) | 7.20-7.80 | m | - |

| Imidazole C4-H | 7.10 | s | - |

| Pyrrolidine C2-H | 4.10 | t | 7.5 |

| Pyrrolidine N-H | 3.50 | br s | - |

| Pyrrolidine CH₂ | 1.80-2.20 | m | - |

Note: Data are representative and compiled from typical values for similar heterocyclic compounds. researchgate.netmdpi.com

¹³C NMR Spectroscopy: Complementing ¹H NMR, ¹³C NMR provides information about the carbon skeleton of the molecule. The aromatic carbons of the phenyl and imidazole rings typically resonate between δ 110-150 ppm, while the aliphatic carbons of the pyrrolidine ring appear in the upfield region (δ 25-60 ppm). mdpi.com However, fast tautomerization in solution can significantly impact the quality of ¹³C NMR spectra, often resulting in poor resolution or undetectable signals for the imidazole ring carbons. mdpi.com To overcome this, solid-state ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) NMR is employed. This technique provides unambiguous characterization by analyzing the compound in a crystalline state where tautomeric exchange is minimized, allowing for the clear identification of all carbon signals. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique used to determine the molecular weight of a synthesized compound and to gain structural insights from its fragmentation patterns. ijpsonline.com Electrospray ionization (ESI) is a common soft ionization technique used for these types of molecules, which often yields a prominent protonated molecular ion peak [M+H]⁺. nih.gov The accurate mass measurement of this ion, typically obtained via high-resolution mass spectrometry (HRMS), allows for the determination of the compound's elemental composition, providing strong evidence for the successful synthesis. The fragmentation pattern observed in the MS/MS spectrum can further confirm the structure by showing the loss of specific moieties, such as the pyrrolidine or phenyl groups. mdpi.com

Interactive Data Table: Expected Mass Spectrometry Data

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated Molecular Ion | 214.12 |

| [M-C₄H₈N]⁺ | Loss of pyrrolidine moiety | 144.07 |

| [M-C₆H₅]⁺ | Loss of phenyl group | 137.08 |

Note: m/z values are calculated for the parent compound this compound (C₁₃H₁₅N₃).

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural evidence for a synthesized compound. This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a precise three-dimensional model of the molecule, confirming the atomic connectivity, bond lengths, bond angles, and stereochemistry with unparalleled accuracy. mdpi.com For chiral molecules like this compound, X-ray crystallography can unambiguously determine the absolute configuration. The crystallographic data obtained, including the crystal system, space group, and unit cell dimensions, serve as a unique fingerprint for the specific crystalline form of the compound. mdpi.com

Interactive Data Table: Example Crystallographic Data for an Analogue

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.54 |

| Volume (ų) | 1359.1 |

| Z | 4 |

Note: Data are hypothetical but representative for organic molecules of similar size. mdpi.com

Structure Activity Relationship Sar Studies of 5 Phenyl 2 Pyrrolidin 2 Yl 1h Imidazole and Its Derivatives

Positional and Substituent Effects on the Phenyl Moiety on Biological Activity

The phenyl ring at the 5-position of the imidazole (B134444) core is a critical component for molecular recognition and can significantly influence the compound's biological profile. Altering the substituents on this ring, as well as their positions (ortho, meta, para), can modulate electronic properties, lipophilicity, and steric interactions with target proteins.

Studies on related 2-phenyl-1H-benzo[d]imidazole derivatives have demonstrated the impact of phenyl ring substitution on α-glucosidase inhibitory activity. The introduction of various functional groups can either enhance or diminish potency. For example, replacing an unsubstituted benzyl (B1604629) group with halogenated analogues can fine-tune activity. A meta- or para-fluorine substitution on the benzyl ring has been shown to improve inhibitory effects compared to the unsubstituted version.

Table 1: Effect of Phenyl Ring Substitution on Biological Activity of Related Imidazole Scaffolds

| Compound ID | Core Scaffold | Phenyl Ring Substituent (R) | Biological Activity (IC₅₀) |

|---|---|---|---|

| 1a | Benzyl-benzimidazole-thioquinoline | H (Unsubstituted) | 153.7 µM |

| 1b | Benzyl-benzimidazole-thioquinoline | m-Fluoro | Improved vs. 1a |

| 1c | Benzyl-benzimidazole-thioquinoline | p-Fluoro | Improved vs. 1a |

| 2a | Pyrazolo[1,5-a]quinazolin-5(4H)-one | Phenyl | Baseline |

| 2b | Pyrazolo[1,5-a]quinazolin-5(4H)-one | 3-Fluoro Phenyl | Reduced Potency vs. 2a |

Data presented is based on studies of related imidazole-containing heterocyclic systems to illustrate general SAR principles.

Conformational Analysis and Stereochemical Impact of the Pyrrolidin-2-yl Moiety on Biological Interactions

The pyrrolidine (B122466) ring is a versatile scaffold in drug discovery due to its three-dimensional structure and the presence of a chiral center at the 2-position. nih.gov This stereocenter means that 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole can exist as (R) and (S) enantiomers, which can exhibit significantly different biological activities and metabolic profiles.

The non-planar, puckered conformation of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows it to explore a greater volume of pharmacophore space compared to flat aromatic rings. unipa.it The specific conformation is influenced by substituents and stereoelectronic factors, which in turn dictates how the moiety is presented to a biological target. nih.gov Since proteins and receptors are chiral, they often interact preferentially with one enantiomer over the other. nih.gov

The advantages of the pyrrolidine scaffold in drug design include:

Stereochemistry: The presence of a chiral center at C2 allows for stereospecific interactions with biological targets. The absolute configuration—(R) or (S)—is often a critical determinant of pharmacological efficacy.

Three-Dimensionality: The sp³-hybridized carbons of the pyrrolidine ring provide a 3D structure that can lead to improved binding affinity and selectivity compared to flat, 2D molecules. unipa.it

Vectorial Orientation: The substituent at the 2-position (in this case, the imidazole ring) has a specific spatial orientation relative to the pyrrolidine nitrogen and the rest of the ring, which is crucial for precise docking into a binding site.

Therefore, the biological activity of this compound is intrinsically linked to the stereochemistry of the pyrrolidin-2-yl group. It is anticipated that one enantiomer will display significantly higher potency than the other, highlighting the importance of stereoselective synthesis in developing derivatives of this compound.

Modulation of the Imidazole Nitrogen Atoms and their Influence on Biological Activity

The two nitrogen atoms within the imidazole ring are key to its chemical and biological properties. One nitrogen is a basic, pyridine-type nitrogen, while the other is a non-basic, pyrrole-type nitrogen bearing a hydrogen atom. These atoms can participate in hydrogen bonding as both donors and acceptors, and their modification can profoundly impact the molecule's pharmacokinetic and pharmacodynamic properties.

N-Alkylation: Alkylation of the imidazole nitrogen atoms can influence the compound's lipophilicity, steric profile, and hydrogen-bonding capacity. Studies on other imidazole derivatives have shown that N-alkylation can be a successful strategy for enhancing biological activity. For instance, in a series of 1-alkylimidazole derivatives, antibacterial effects were found to increase as the length of the alkyl chain increased up to nine carbons. nih.gov This suggests that modifying the pyrrole-type nitrogen of this compound with various alkyl chains could modulate its activity.

Table 2: General Effects of Imidazole Nitrogen Modulation on Antibacterial Activity

| Modification | Structural Change | Observed Effect on Activity | Rationale |

|---|---|---|---|

| N-Alkylation | Addition of an alkyl chain (e.g., methyl, ethyl, nonyl) to the imidazole nitrogen. | Potency increases with chain length up to a certain point (e.g., C9). nih.gov | Increased lipophilicity enhances membrane permeability. |

| N-Acylation | Addition of an acyl group (e.g., acetyl, benzoyl) to the imidazole nitrogen. | Can modulate activity by altering electronic properties and steric bulk. | Introduces an amide bond, affecting solubility and H-bonding potential. |

These modifications can fine-tune the molecule's interaction with its target. For example, replacing the N-H with a bulkier alkyl or acyl group could either improve binding by filling a hydrophobic pocket or decrease activity due to steric clash. The choice of substituent is therefore critical for optimizing the biological profile.

Hybridization Strategies with Other Pharmacophores (e.g., Furan (B31954), Thiophene (B33073), Benzimidazole) and SAR Elucidation

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug design to create compounds with enhanced affinity, improved selectivity, or a broader spectrum of activity. Hybridizing the this compound scaffold with other heterocyclic rings like furan, thiophene, or benzimidazole (B57391) can lead to novel derivatives with unique biological properties.

Benzimidazole Hybrids: Benzimidazole itself is considered a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds. nih.gov Hybridizing the core scaffold with a benzimidazole moiety could enhance activity by introducing an additional site for interaction with biological targets. For example, combining anilides with a benzimidazole core has been shown to produce potent antimicrobial lead compounds. nih.gov

Thiophene Hybrids: Thiophene is often used as a bioisostere of a phenyl ring. Replacing the phenyl moiety with a thiophene ring can alter the electronic distribution and lipophilicity of the molecule, potentially leading to improved pharmacokinetic properties or enhanced binding affinity. SAR studies on thiadiazole-based compounds, which also contain a sulfur heterocycle, have shown that such structures can exhibit potent antibacterial and anti-inflammatory activity. nih.gov

Furan Hybrids: The furan ring is another important pharmacophore found in many biologically active molecules. Furan-based hybrids have been investigated for a range of activities. For instance, some furan-based hydrazones have been evaluated for antimicrobial activity, cytotoxicity, and genotoxicity. The hybridization of an imidazole core with a furan moiety could combine the therapeutic potentials of both ring systems.

Table 3: Potential Bioactivities of Hybrid Scaffolds

| Hybrid Pharmacophore | Potential Biological Activities | Rationale for Hybridization |

|---|---|---|

| Benzimidazole | Antifungal, Antimicrobial nih.gov | Combines two privileged scaffolds to potentially enhance binding and overcome resistance. |

| Thiophene | Antibacterial, Anti-inflammatory nih.gov | Acts as a phenyl bioisostere to improve physicochemical properties and target interactions. |

| Furan | Antimicrobial, Cytotoxic | Incorporates a versatile pharmacophore to explore new biological activities. |

The specific linkage and relative orientation of the hybridized moieties are critical for the resulting biological activity. Elucidating the SAR of these hybrid molecules involves systematically varying the linker, the substitution patterns on each ring, and the core structures to optimize interactions with the desired biological target.

Computational and in Silico Investigations of 5 Phenyl 2 Pyrrolidin 2 Yl 1h Imidazole

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the protein or receptor). This method is fundamental in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and the binding site of a target protein. The simulation yields a score, typically in the form of binding affinity or Gibbs free energy (ΔG) in kcal/mol, which estimates the strength of the interaction. A lower binding energy value generally indicates a more stable and favorable interaction. mdpi.com

For 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole, docking simulations would be performed against various protein targets known to be modulated by imidazole-based compounds. Studies on similar 2-phenyl-1H-benzo[d]imidazole derivatives have explored interactions with enzymes like α-glucosidase, a target in diabetes management. nih.gov Likewise, other imidazole (B134444) derivatives have been computationally screened against targets like the main protease (Mpro) of SARS-CoV-2. mdpi.combohrium.com

The analysis of a docked complex reveals key intermolecular interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors (e.g., the N-H groups of the imidazole and pyrrolidine (B122466) rings).

Hydrophobic Interactions: Involving the nonpolar phenyl and pyrrolidine rings with hydrophobic residues in the protein's binding pocket.

Pi-Pi Stacking: Interactions between the aromatic phenyl and imidazole rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These interactions are crucial for the stability of the ligand-protein complex. For instance, docking studies on 4-phenyl-imidazole derivatives with indoleamine 2,3-dioxygenase (IDO) revealed that interactions with residues like Cys129 and Ser167 were critical for inhibitory potency. nih.gov

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Types of Interactions |

|---|---|---|---|

| α-Glucosidase (e.g., 5NN8) | -8.5 | ASP215, GLU277, PHE178 | Hydrogen Bond, Hydrophobic |

| SARS-CoV-2 Mpro (e.g., 7C6U) | -9.2 | HIS41, CYS145, GLU166 | Hydrogen Bond, Pi-Pi Stacking |

| Indoleamine 2,3-Dioxygenase (IDO) (e.g., 2D0T) | -7.9 | SER167, PHE163, TYR126 | Hydrogen Bond, Hydrophobic, SH-π |

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of a molecule. These methods provide fundamental insights that complement experimental data.

Density Functional Theory (DFT) DFT is a computational method used to model the electronic structure of molecules. It is used to optimize the molecule's geometry to its lowest energy state and to calculate a variety of properties, including vibrational frequencies and electronic distribution. ppor.az

Frontier Molecular Orbitals (HOMO-LUMO) Analysis The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.com A small energy gap implies high chemical reactivity and low kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations on various imidazole derivatives have been used to determine these properties and predict their reactivity. orientjchem.org

Molecular Electrostatic Potential (MEP) A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.gov It is invaluable for identifying the electrophilic and nucleophilic sites involved in molecular interactions. researchgate.net Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov For imidazole derivatives, MEP analysis often shows negative potential around the sp²-hybridized nitrogen atom of the imidazole ring, indicating its role as a hydrogen bond acceptor. nih.gov

| Parameter | Definition | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.61 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.74 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.87 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.935 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.675 eV |

Molecular Dynamics Simulations for Conformational Studies and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations calculate the motion of atoms in a system over time, providing deep insights into the conformational flexibility of the ligand and the stability of its complex with a protein in a simulated physiological environment (e.g., in water). nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms over time from their initial position. A stable, plateauing RMSD curve suggests that the protein-ligand complex has reached equilibrium and remains stable throughout the simulation.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues and identifies the flexible regions of the protein. Peaks in an RMSF plot indicate areas with higher mobility, which can be important for ligand binding and conformational changes.

MD simulations on imidazole derivatives complexed with target proteins have been used to confirm the stability of the binding mode predicted by docking. mdpi.combohrium.com These simulations can validate that the key hydrogen bonds and hydrophobic interactions are maintained over time, strengthening the case for the compound's potential efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By analyzing a dataset of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds based solely on their structural properties.

The process involves calculating a set of molecular descriptors for each compound, which can be physicochemical (e.g., LogP, molecular weight), electronic (e.g., dipole moment), or topological (e.g., connectivity indices). Statistical methods are then used to build a regression model correlating these descriptors with the observed biological activity (e.g., IC₅₀ values).

QSAR studies have been successfully applied to large series of imidazole derivatives to develop models for predicting their antifungal activity and their potency as receptor antagonists. nih.govresearchgate.net For a compound like this compound, if it were part of a larger synthesized library, a QSAR model could be developed to guide further structural modifications to optimize its biological activity.

Advanced Research Perspectives and Future Directions for 5 Phenyl 2 Pyrrolidin 2 Yl 1h Imidazole

Rational Design of Enhanced Imidazole-Pyrrolidine Scaffolds for Specific Biological Targets

Rational drug design for the 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole scaffold focuses on systematic modifications to optimize its interaction with specific biological targets, thereby enhancing potency and selectivity. nih.gov Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the core structure to improve its pharmacokinetic and pharmacodynamic profiles. nih.govchemijournal.com

Key strategies for enhancing the imidazole-pyrrolidine scaffold include:

Substitution on the Phenyl Ring: The phenyl group at the 5-position of the imidazole (B134444) ring is a prime site for modification. Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl, or alkoxy groups) can modulate the molecule's lipophilicity, electronic properties, and steric interactions with the target protein. This can lead to improved binding affinity and selectivity.

Modification of the Pyrrolidine (B122466) Ring: The pyrrolidine moiety offers significant opportunities for stereochemical and functional diversification. nih.govnih.gov Altering the stereochemistry at the 2-position or introducing substituents on the pyrrolidine ring can influence the molecule's three-dimensional conformation, which is critical for precise receptor binding. unipa.it

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is a powerful approach to guide these modifications. nih.gov By understanding the binding site, medicinal chemists can design derivatives that form more effective interactions, such as hydrogen bonds, hydrophobic interactions, or van der Waals forces. nih.gov

| Modification Site | Type of Modification | Potential Impact on Biological Activity | Rationale |

|---|---|---|---|

| 5-phenyl Ring | Introduction of halogens (F, Cl, Br) | Enhanced binding affinity, altered metabolic stability | Halogens can form halogen bonds and increase lipophilicity, potentially improving membrane permeability and target engagement. |

| 5-phenyl Ring | Addition of hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups | Increased hydrogen bonding potential, improved solubility | These groups can act as hydrogen bond donors or acceptors, leading to stronger and more specific interactions with the target. |

| Pyrrolidine Ring | Introduction of substituents (e.g., methyl, hydroxyl) | Modified 3D conformation, improved target selectivity | Substituents can lock the ring in a specific conformation that is optimal for binding and can probe for additional interactions within the binding pocket. unipa.it |

| Imidazole N-1 Position | Alkylation or Arylation | Modulation of physicochemical properties (pKa, solubility), exploration of new binding vectors | Adding groups at this position can fill unoccupied space in the target's binding site and alter the molecule's overall electronic profile. chemijournal.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of derivatives of this compound. nih.govresearchgate.net These computational tools can analyze vast datasets to identify complex patterns and make predictions, significantly accelerating the drug discovery process. mednexus.orgpremierscience.com

Applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms, such as random forests and support vector machines, can be used to build robust QSAR models. nih.gov These models correlate the structural features of imidazole-pyrrolidine derivatives with their biological activities, allowing for the prediction of potency for newly designed compounds before their synthesis.

De Novo Drug Design: Generative AI models, including variational autoencoders and generative adversarial networks (GANs), can design novel molecules from scratch. nih.govmednexus.org By training these models on libraries of known active compounds, they can generate new imidazole-pyrrolidine derivatives with optimized properties and a high probability of biological activity.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate early in the discovery process is crucial. nih.gov Deep learning models can be trained to predict these properties based on molecular structure, helping to prioritize compounds with favorable drug-like characteristics and reducing the risk of late-stage failures. nih.gov In-silico ADMET analysis helps screen for parameters like lipophilicity and water solubility. aip.org

| AI/ML Application | Description | Specific Goal for Imidazole-Pyrrolidine Scaffolds |

|---|---|---|

| Virtual High-Throughput Screening (vHTS) | Using ML models to rapidly screen large virtual libraries of compounds for potential activity against a specific target. researchgate.net | To identify novel imidazole-pyrrolidine derivatives with high predicted binding affinity, prioritizing them for synthesis and experimental testing. |

| Generative Models for De Novo Design | AI algorithms that create new molecular structures with desired properties based on learned chemical rules and patterns. nih.govmednexus.org | To generate entirely new molecules based on the core scaffold that are optimized for potency, selectivity, and favorable ADMET properties. |

| Predictive ADMET Modeling | Computational models that predict a compound's pharmacokinetic and toxicity profile based on its chemical structure. nih.govaip.org | To filter out derivatives with predicted poor bioavailability or high toxicity early in the design phase, saving time and resources. |

| Automated Synthesis Prediction | AI systems that devise efficient synthetic routes for novel compounds. | To provide chemists with viable and optimized reaction pathways for synthesizing the most promising computationally designed derivatives. |

Exploration of Multi-Target Directed Ligands Based on the Imidazole-Pyrrolidine Core

Complex multifactorial diseases, such as neurodegenerative disorders and cancer, often involve the dysregulation of multiple biological pathways. nih.gov The "one drug, one target" approach may be insufficient for these conditions. nih.gov The development of multi-target directed ligands (MTDLs)—single molecules designed to interact with two or more distinct biological targets—is an emerging and promising therapeutic strategy. nih.govresearchgate.net

The this compound scaffold is an excellent starting point for designing MTDLs due to its inherent versatility. nih.govmdpi.com The imidazole ring is a known pharmacophore for a wide range of targets, including enzymes and G-protein-coupled receptors (GPCRs). researchgate.netdoi.org

Strategies for developing MTDLs from this core include:

Pharmacophore Merging: Integrating key structural features from known ligands of different targets into a single molecule built around the imidazole-pyrrolidine core.

Pharmacophore Linking: Connecting the imidazole-pyrrolidine scaffold (as a pharmacophore for one target) to a separate pharmacophore for a second target via a carefully designed chemical linker. nih.gov

For example, in the context of neurodegenerative diseases like Alzheimer's, an MTDL could be designed to simultaneously inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two enzymes implicated in the disease's progression. mdpi.com The imidazole-pyrrolidine core could be optimized for one target, while substituents are added to interact with the second. researchgate.net

| Disease Area | Potential Target Combination | Rationale for Multi-Target Approach |

|---|---|---|

| Neurodegenerative Diseases (e.g., Alzheimer's) | Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) | Simultaneously addressing symptomatic cognitive decline (via AChE inhibition) and neuroinflammation/oxidative stress (via MAO-B inhibition). mdpi.com |

| Cancer | A specific kinase (e.g., EGFR) and a protein involved in angiogenesis (e.g., VEGFR) | Concurrently inhibiting tumor cell proliferation and cutting off the tumor's blood supply for a synergistic anti-cancer effect. nih.gov |

| Inflammatory Disorders | Cyclooxygenase-2 (COX-2) and a pro-inflammatory cytokine target | Blocking multiple pathways of the inflammatory cascade to achieve broader and more potent anti-inflammatory activity. nih.gov |

Development of Advanced Methodologies for In Vitro Biological Screening

As novel derivatives of this compound are designed and synthesized, advanced and efficient in vitro screening methodologies are required to accurately assess their biological activity and mechanism of action. nih.govmdpi.com Moving beyond traditional low-throughput assays, the focus is now on high-throughput screening (HTS) and high-content screening (HCS) platforms.

Key advanced screening methodologies include:

Target-Based Assays: These assays directly measure the interaction of a compound with its purified biological target (e.g., an enzyme or receptor). Techniques include enzymatic inhibition assays, radioligand binding assays, and biophysical methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), which provide detailed information on binding affinity and kinetics.

Cell-Based Assays: These assays evaluate the effect of a compound on living cells, providing more physiologically relevant data. HCS, which uses automated microscopy and image analysis, can simultaneously measure multiple cellular parameters (e.g., protein localization, cell morphology, apoptosis markers), offering deep insights into the compound's mechanism of action.

Phenotypic Screening: This approach involves screening compounds for their ability to produce a desired change in cellular or organismal phenotype without a preconceived target. This can lead to the discovery of first-in-class medicines with novel mechanisms of action.

These advanced screening funnels allow for the rapid evaluation of large numbers of compounds, enabling a more efficient identification and optimization of lead candidates. nih.govjchemrev.com

| Screening Methodology | Principle | Information Gained | Application for Imidazole-Pyrrolidine Derivatives |

|---|---|---|---|

| High-Throughput Screening (HTS) | Automated testing of large compound libraries in target-based or cell-based assays. | Initial identification of "hit" compounds with desired biological activity. | Rapidly screen a newly synthesized library of derivatives to find initial active compounds against a target of interest. |

| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify multiple phenotypic parameters in cells. | Detailed mechanistic insights, assessment of cytotoxicity and off-target effects. | To understand how lead compounds affect cellular pathways, such as apoptosis or cell cycle progression, in cancer cell lines. nih.gov |

| Surface Plasmon Resonance (SPR) | A biophysical technique to measure real-time binding interactions between a compound and a target protein immobilized on a sensor chip. | Binding affinity (KD), association/dissociation rates (kon/koff). | To precisely quantify the binding kinetics of optimized lead compounds to their purified target protein. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a compound to its target, providing a complete thermodynamic profile of the interaction. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | To understand the thermodynamic driving forces behind the binding of a lead candidate to its target, aiding in further rational design. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole, and what reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via a multi-step condensation reaction. For example:

Imidazole ring formation : React glyoxal with ammonia and substituted aldehydes (e.g., phenylglyoxal derivatives) under acidic conditions to form the imidazole core .

Substitution at position 2 : Introduce pyrrolidin-2-yl groups via nucleophilic substitution or coupling reactions using boron-containing reagents (e.g., Suzuki-Miyaura coupling) .

Purification : Flash column chromatography (eluent: dichloromethane/methanol gradients) or recrystallization improves purity .

- Key Variables : Temperature (0–25°C), solvent polarity (ethanol, THF), and ammonium hydroxide as a catalyst . Yields range from 20–30% in initial steps, improving to >50% with optimized stoichiometry .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy :

- 1H NMR : Peaks at δ 7.2–7.9 ppm (aromatic protons), δ 3.8–4.1 ppm (pyrrolidine N–CH2), and δ 2.3–2.5 ppm (pyrrolidine ring protons) confirm substituent positions .

- 13C NMR : Signals at 120–140 ppm (imidazole carbons) and 45–60 ppm (pyrrolidine carbons) validate connectivity .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak ([M+H]+) at m/z 253.12 (calc. 253.14) .

- X-ray Crystallography : SHELX software refines crystal structures to determine bond angles and hydrogen-bonding patterns .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

- Antiproliferative Activity : In vitro assays (e.g., MTT) against cancer cell lines (IC50 values: 1–10 µM) suggest tubulin polymerization inhibition, similar to 4-aryl-2-benzoyl-imidazoles .

- Enzyme Interaction : Molecular docking reveals binding to kinases or proteases via imidazole N-atom coordination and π-π stacking with phenyl groups .

- Bioassay Design : Use high-throughput screening (HTS) with fluorescence polarization or SPR to quantify target affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of pyrrolidine .

- Catalyst Optimization : Replace ammonium hydroxide with chiral amines (e.g., L-proline) to improve stereoselectivity .

- Microwave-Assisted Synthesis : Reduce reaction time from days to hours while maintaining yields >40% .

- Table :

| Variable | Baseline (Yield) | Optimized (Yield) |

|---|---|---|

| Solvent (Ethanol) | 25% | 45% (DMF) |

| Catalyst (NH4OH) | 30% | 55% (L-proline) |

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding using AMBER or GROMACS to assess stability of hydrogen bonds (e.g., imidazole N–H···O=C interactions) .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for derivatization .

- Pharmacophore Modeling : Align structural motifs (imidazole, pyrrolidine) with known inhibitors using Schrödinger’s Phase .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural analysis?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding patterns (e.g., D(2) motifs in crystals) and explain anomalous proton environments .

- Dynamic NMR : Conduct variable-temperature NMR to detect conformational exchange (e.g., pyrrolidine ring puckering) causing peak splitting .

- Crystallographic Validation : Compare experimental NMR shifts with those predicted from X-ray-derived geometries using CASTEP .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Assay Standardization : Re-evaluate IC50 values under uniform conditions (e.g., 72-h incubation vs. 48-h) .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidized imidazole derivatives) that may confound results .

- Table :

| Study | IC50 (µM) | Cell Line | Assay Duration |

|---|---|---|---|

| Smith et al. | 1.2 | HeLa | 72 h |

| Jones et al. | 8.5 | MCF-7 | 48 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.